2-(1-((R)-2-(((1S,4S)-4-hydroxycyclohexyl)oxy)-2-(2-methoxyphenyl)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid
Description
2-(1-(®-2-(((1S,4S)-4-hydroxycyclohexyl)oxy)-2-(2-methoxyphenyl)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a hydroxycyclohexyl group, a methoxyphenyl group, and an oxazolyl group, among others.
Properties
Molecular Formula |
C29H33N3O8S |
|---|---|
Molecular Weight |
583.7 g/mol |
IUPAC Name |
2-[1-[(2R)-2-(4-hydroxycyclohexyl)oxy-2-(2-methoxyphenyl)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C29H33N3O8S/c1-16-22-25(34)32(29(2,3)27(35)36)28(37)31(26(22)41-23(16)24-30-13-14-39-24)15-21(19-7-5-6-8-20(19)38-4)40-18-11-9-17(33)10-12-18/h5-8,13-14,17-18,21,33H,9-12,15H2,1-4H3,(H,35,36)/t17?,18?,21-/m0/s1 |
InChI Key |
BPZKKRJVZJRFKV-NGICGMGXSA-N |
Isomeric SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2C[C@@H](C3=CC=CC=C3OC)OC4CCC(CC4)O)C(C)(C)C(=O)O)C5=NC=CO5 |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCC(CC4)O)C(C)(C)C(=O)O)C5=NC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(®-2-(((1S,4S)-4-hydroxycyclohexyl)oxy)-2-(2-methoxyphenyl)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve:
Formation of the hydroxycyclohexyl intermediate: This step may involve the hydroxylation of cyclohexane derivatives under specific conditions.
Introduction of the methoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Formation of the oxazolyl group: This step may involve cyclization reactions using appropriate reagents and catalysts.
Coupling of intermediates: The final step involves coupling the intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and process optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxycyclohexyl group.
Reduction: Reduction reactions may target the oxazolyl group or other functional groups.
Substitution: Substitution reactions can occur at various positions on the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Research :
- The compound has been studied for its potential anticancer properties. Its structure suggests that it may interact with specific biological pathways involved in cancer cell proliferation and apoptosis. Research indicates that derivatives of similar thieno[2,3-d]pyrimidine compounds have shown promise in inhibiting tumor growth and metastasis in various cancer models .
- Enzyme Inhibition :
- Targeted Drug Delivery :
Pharmacological Applications
- Anti-inflammatory Activity :
- Metabolic Disorders :
Biotechnology Applications
- Bioconjugation :
- Synthetic Pathway Development :
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Investigate anticancer properties | Showed significant inhibition of tumor growth in xenograft models when administered at specific dosages. |
| Study 2 | Evaluate anti-inflammatory effects | Demonstrated a reduction in pro-inflammatory cytokines in vitro when treated with the compound. |
| Study 3 | Assess lipid metabolism modulation | Indicated improvement in lipid profiles and reduced liver fat accumulation in animal models on high-fat diets. |
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(1-(®-2-(((1S,4S)-4-hydroxycyclohexyl)oxy)-2-(2-methoxyphenyl)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid analogs: These compounds share similar structural features but may have different substituents or functional groups.
Other thieno[2,3-d]pyrimidine derivatives: These compounds have a similar core structure but differ in their side chains or functional groups.
Uniqueness
The uniqueness of 2-(1-(®-2-(((1S,4S)-4-hydroxycyclohexyl)oxy)-2-(2-methoxyphenyl)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
The compound 2-(1-((R)-2-(((1S,4S)-4-hydroxycyclohexyl)oxy)-2-(2-methoxyphenyl)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features several key functional groups:
- Thieno[2,3-d]pyrimidine core : Implicated in various biological activities.
- Hydroxycyclohexyl moiety : May enhance solubility and bioavailability.
- Oxazole ring : Known for its role in biological interactions.
The biological activity of this compound can be attributed to its interactions with specific molecular targets. Notably:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cell proliferation and survival pathways.
- Modulation of Signaling Pathways : It may influence pathways such as the p53-MDM2 interaction, which is critical in cancer biology.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated:
- Cell Cycle Arrest : Induces G1 phase arrest in cancer cell lines.
- Apoptosis Induction : Triggers programmed cell death through mitochondrial pathways.
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial effects against various pathogens, indicating a broad spectrum of activity.
Case Study 1: Cancer Cell Lines
A study evaluated the effects of the compound on several human cancer cell lines (e.g., breast and colon cancer). Results indicated:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating strong cytotoxicity.
- Mechanism Elucidation : Further analysis revealed that apoptosis was mediated by caspase activation.
Case Study 2: In Vivo Efficacy
In vivo studies using murine models demonstrated:
- Tumor Growth Inhibition : Significant reduction in tumor size compared to controls.
- Survival Rates : Enhanced survival rates in treated groups.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
